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Compound of Interest

Compound Name: YM-201636

Cat. No.: B1684012 Get Quote

An in-depth analysis of YM-201636, a potent and selective small-molecule inhibitor, reveals its

primary molecular target to be the lipid kinase PIKfyve. This enzyme is critical in the synthesis

of phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2), a key signaling lipid involved in

regulating endomembrane trafficking.[1][2][3][4] This technical guide provides a comprehensive

overview of YM-201636, its target, mechanism of action, and the experimental methodologies

used for its characterization, tailored for researchers and professionals in drug development.

Quantitative Data Summary
The inhibitory activity of YM-201636 has been quantified in various assays, demonstrating its

potency and selectivity for PIKfyve.

Table 1: In Vitro Kinase Inhibitory Activity of YM-201636
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Target Kinase IC50 Value Notes

PIKfyve (mammalian) 33 nM Primary Target[1][2][3][4]

p110α (Class IA PI3K) 3 µM

Approximately 100-fold less

potent than against PIKfyve.[1]

[2]

Fab1 (yeast orthologue of

PIKfyve)
>5 µM

Insensitive to YM-201636, a

key finding for target validation

experiments.[1][3]

Type Iα PtdInsP Kinase >2 µM [3][4]

Type IIγ PtdInsP Kinase Not inhibited at 10 µM [3][4]

Table 2: Cellular and Functional Activity of YM-201636

Cellular Effect
Effective
Concentration /
IC50

Cell Type / System Notes

PtdIns(3,5)P2

Production

80% inhibition at 800

nM
NIH3T3 cells

Demonstrates in-cell

target engagement.[1]

[2]

Endosomal

Vesiculation

(Phenotype)

A50 of ~400 nM NIH3T3 cells

A characteristic

cellular phenotype of

PIKfyve inhibition.[1]

Insulin-activated 2-

deoxyglucose uptake
IC50 of 54 nM 3T3L1 adipocytes [2][3]

Retroviral Budding
80% reduction at 800

nM

Moloney leukemia

virus-expressing cells

Highlights a functional

consequence of

PIKfyve inhibition.[2]

[5]

Mechanism of Action and Signaling Pathway
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YM-201636 exerts its effects by directly inhibiting the catalytic activity of PIKfyve. PIKfyve is a

phosphoinositide kinase that phosphorylates phosphatidylinositol 3-phosphate (PtdIns3P) on

the 5' position of the inositol ring to generate PtdIns(3,5)P2.[6] This lipid is crucial for the

regulation of endosomal and lysosomal homeostasis.

Inhibition of PIKfyve by YM-201636 leads to a rapid depletion of cellular PtdIns(3,5)P2 levels.

[1] This disruption has several downstream consequences, including:

Defective Endosomal Sorting: Inhibition of the PIKfyve pathway leads to the accumulation of

enlarged late endosomal compartments.[1][7]

Impaired Autophagy: YM-201636 treatment can increase the levels of the autophagosomal

marker LC3-II, suggesting alterations in the autophagic process.[8][9]

Blockade of Retroviral Egress: The budding of certain retroviruses, which relies on the

endosomal sorting machinery, is significantly impaired.[1][2]

Neuronal Effects: In neurons, PIKfyve inhibition can lead to vacuolation of endolysosomal

membranes and apoptosis-independent cell death.[8]
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Caption: PIKfyve signaling pathway and the inhibitory action of YM-201636.

Experimental Protocols
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The identification and validation of PIKfyve as the primary target of YM-201636 involved

several key experiments.

In Vitro Lipid Kinase Assay
This assay directly measures the ability of YM-201636 to inhibit the enzymatic activity of

purified PIKfyve.

Objective: To determine the half-maximal inhibitory concentration (IC50) of YM-201636
against PIKfyve and other lipid kinases.

Methodology:

Purified recombinant PIKfyve enzyme is incubated with its lipid substrate,

phosphatidylinositol 3-phosphate (PtdIns3P).

The reaction is initiated by the addition of [γ-³²P]ATP and a magnesium chloride (MgCl₂)

buffer.

Varying concentrations of YM-201636 are added to the reaction mixtures.

The reaction is allowed to proceed for a set time at 37°C and then stopped.

Lipids are extracted and separated using thin-layer chromatography (TLC).

The production of radiolabeled PtdIns(3,5)P2 is quantified by autoradiography and

scintillation counting.

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of

the inhibitor concentration.[5]
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Reaction Setup
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Caption: Workflow for the in vitro lipid kinase assay to determine IC50 values.

Target Validation via siRNA Knockdown
This experiment confirms that the cellular phenotype observed with YM-201636 treatment is

specifically due to the inhibition of PIKfyve.
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Objective: To compare the cellular phenotype of YM-201636 treatment with that of genetic

knockdown of PIKfyve.

Methodology:

Cultured cells (e.g., NIH3T3) are transfected with short interfering RNA (siRNA)

specifically targeting PIKfyve mRNA. A non-targeting control siRNA is used in a parallel

culture.

Cells are incubated for a period (e.g., 48-72 hours) to allow for the depletion of the PIKfyve

protein.

A separate set of cells is treated with YM-201636 (e.g., 800 nM).

All cell groups are observed using phase-contrast microscopy.

The phenotype, specifically the formation of large cytoplasmic vacuoles or vesicles, is

compared between the PIKfyve siRNA-treated cells and the YM-201636-treated cells. A

similar phenotype strongly indicates that PIKfyve is the relevant target of the compound.[1]

[7]

Rescue Experiment with Yeast Orthologue (Fab1)
This experiment provides further evidence for the specificity of YM-201636 for mammalian

PIKfyve.

Objective: To demonstrate that the effects of YM-201636 can be rescued by expressing a

drug-insensitive orthologue of PIKfyve.

Methodology:

As established in in vitro assays, the yeast orthologue of PIKfyve, Fab1, is insensitive to

YM-201636.[1]

Mammalian cells (e.g., NIH3T3) are transfected with a plasmid to express GFP-tagged

Fab1. Control cells are transfected with a GFP-only plasmid.
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Both sets of transfected cells are then treated with a high concentration of YM-201636
(e.g., 800 nM for 2 hours).

The formation of the characteristic swollen vesicle phenotype is quantified in both cell

populations.

A significant reduction in the number and size of vesicles in the Fab1-expressing cells

compared to the control cells indicates that Fab1 can functionally compensate for the

inhibited mammalian PIKfyve, confirming the target's specificity.[1][7]

Caption: Logical workflow for the validation of PIKfyve as the target of YM-201636.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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